Antimalarial Potency Advantage of Tryptoquivaline A Over the Structurally Related 1-Acetoxychevalone C
In a direct head-to-head comparison within the same study, tryptoquivaline (tryptoquivaline A) exhibited antimalarial activity against Plasmodium falciparum with an IC₅₀ of 2.65 μM, which is approximately 2.5-fold more potent than the co-isolated meroterpenoid 1-acetoxychevalone C (IC₅₀ 6.67 μM) [1]. Both compounds were isolated from the same fungal strain (Neosartorya spinosa KKU-1NK1) and tested under identical assay conditions, providing a rigorous, internally controlled comparison.
| Evidence Dimension | Antimalarial activity (IC₅₀ against Plasmodium falciparum) |
|---|---|
| Target Compound Data | IC₅₀ = 2.65 μM |
| Comparator Or Baseline | 1-Acetoxychevalone C: IC₅₀ = 6.67 μM |
| Quantified Difference | ~2.5-fold greater potency (lower IC₅₀) |
| Conditions | P. falciparum in vitro culture; compounds isolated from Neosartorya spinosa KKU-1NK1 and tested in the same assay |
Why This Matters
When procuring a tryptoquivaline-type compound for antimalarial screening or lead optimization, the 2.5-fold potency advantage of tryptoquivaline A over the structurally related but mechanistically distinct 1-acetoxychevalone C directly impacts hit prioritization and the effective concentration range required for follow-up assays.
- [1] Rajachan OA, Kanokmedhakul K, Sanmanoch W, Boonlue S, Hannongbua S, Saparpakorn P, Kanokmedhakul S. Chevalone C analogues and globoscinic acid derivatives from the fungus Neosartorya spinosa KKU-1NK1. Phytochemistry. 2016 Dec;132:68-75. View Source
